1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
Description
Significance of Seven-Membered Heterocycles in Synthetic Chemistry
Seven-membered heterocycles are a class of organic compounds characterized by a ring structure containing seven atoms, at least one of which is a heteroatom like nitrogen, oxygen, or sulfur. numberanalytics.comresearchgate.net These structures are of considerable interest in synthetic and heterocyclic chemistry due to their presence in a wide array of biologically active compounds and their utility in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The unique conformational flexibility and inherent ring strain of these medium-sized rings present distinct challenges and opportunities in synthesis. numberanalytics.comacs.org
The significance of these heterocycles is underscored by their diverse applications. Many natural products, including alkaloids, contain seven-membered heterocyclic cores. nih.govresearchgate.net In medicinal chemistry, these scaffolds are integral to the development of drugs targeting a range of conditions, including those affecting the central nervous system, as well as anticancer, antiviral, and antibacterial agents. nih.gov The stability of the seven-membered ring is a key factor contributing to its prevalence and utility in various applications. researchgate.net
The synthesis of seven-membered heterocycles is a focal point of research, with methodologies including ring-closure reactions, ring-expansion reactions, and cycloaddition reactions being commonly employed. numberanalytics.com Advances in synthetic chemistry have introduced novel catalysts, such as transition metals like palladium, rhodium, and gold, to facilitate these complex cyclizations with greater efficiency and selectivity. numberanalytics.com The development of new ring-closure techniques and the application of computational tools like machine learning are further expanding the accessibility of these complex molecular architectures. numberanalytics.com
Table 1: Common Classes of Seven-Membered Heterocycles
| Heterocycle Class | Heteroatom(s) | Example |
| Azepines | One Nitrogen | Azepane |
| Diazepines | Two Nitrogens | Diazepam |
| Oxepines | One Oxygen | Oxepane |
| Thiepines | One Sulfur | Thiepane |
Overview of Benzofused N,O-Heterocycles: The 1,4-Oxazepine (B8637140) Motif
Benzofused N,O-heterocycles are structures where a benzene (B151609) ring is fused to a heterocyclic ring containing both nitrogen and oxygen atoms. Among these, the 1,4-oxazepine motif, a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This structural framework is found in numerous compounds with significant biological activities. nih.govscielo.br
The synthesis of the 1,4-benzoxazepine (B8686809) core has been approached through various strategies. Tandem transformations, such as C-N coupling followed by C-H carbonylation, have been developed to construct the benzoxazepine skeleton efficiently. nih.gov Other methods include enantioselective desymmetrization of oxetanes catalyzed by chiral acids, nih.govacs.org metal-free enantioselective synthesis from para-quinone methide derivatives, rsc.org and N-heterocyclic carbene (NHC)/copper-cocatalyzed [4+3] annulations. thieme-connect.com These diverse synthetic routes allow for the creation of a wide range of substituted 1,4-benzoxazepine derivatives.
The 1,4-benzoxazepine scaffold is a key component in compounds with various therapeutic applications. For instance, derivatives have been investigated for their potential as anticancer agents, neuroprotective agents, and inhibitors of specific enzymes. researchgate.netscielo.brresearchgate.net The versatility of this motif allows for chemical modifications that can fine-tune its biological and pharmacological properties. researchgate.net
Table 2: Selected Synthetic Approaches to 1,4-Benzoxazepines
| Synthetic Method | Key Features |
| Tandem C-N Coupling/C-H Carbonylation | Efficient construction of the benzoxazepine core. nih.gov |
| Enantioselective Desymmetrization | Provides access to chiral seven-membered 1,4-benzoxazepines. nih.govacs.org |
| Asymmetric Conjugate Addition/Cyclisation | Metal-free strategy for constructing chiral 1,4-benzoxazepines. rsc.org |
| [4+3] Annulations | NHC/Copper-cocatalyzed method for forming 1,4-benzoxazepinones. thieme-connect.com |
| Reaction of 2-aminophenols with alkynones | A novel method for accessing benzo[b] numberanalytics.comnih.govoxazepines. rsc.org |
Structural Context of 1,2,3,5-Tetrahydrobenzo[e]numberanalytics.comnih.govoxazepine within Benzoxazepine Scaffolds
1,2,3,5-Tetrahydrobenzo[e] numberanalytics.comnih.govoxazepine is a specific isomer within the broader class of benzoxazepine compounds. Its structure consists of a benzene ring fused to a seven-membered 1,4-oxazepine ring, where the heterocyclic ring is fully saturated (tetrahydro). The "e" in the name denotes the specific fusion pattern of the benzene and oxazepine rings.
The fundamental properties of this compound are summarized below:
Table 3: Chemical Properties of 1,2,3,5-Tetrahydrobenzo[e] numberanalytics.comnih.govoxazepine
| Property | Value | Source |
| CAS Number | 3693-06-9 | capotchem.combldpharm.com |
| Molecular Formula | C₉H₁₁NO | capotchem.combldpharm.com |
| Molecular Weight | 149.19 g/mol | capotchem.combldpharm.com |
| IUPAC Name | 1,2,3,5-tetrahydro-4,1-benzoxazepine | americanelements.com |
The 1,2,3,5-tetrahydrobenzo[e] numberanalytics.comnih.govoxazepine scaffold serves as a core structure for the development of more complex molecules. For example, derivatives such as (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)pyrimidines have been noted for their potential anticancer activity, highlighting the significance of this particular structural framework as a pharmacophore. acs.org The saturated seven-membered ring provides a three-dimensional structure that can be crucial for specific biological interactions. The synthesis and functionalization of this scaffold are areas of active research, aiming to explore its potential in various chemical and medicinal applications.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVQTRICWNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,2,3,5 Tetrahydrobenzo E 1 2 Oxazepine and Analogs
Strategies Involving Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems. Various strategies have been developed to construct the 1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine core, each with its own set of advantages and limitations.
Modified Pictet-Spengler Reactions and Formyliminium Ion Intermediates
While the Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, specific applications of modified Pictet-Spengler reactions utilizing formyliminium ion intermediates for the direct synthesis of the 1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine scaffold are not extensively documented in the reviewed literature. This classical reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and its modification often targets expanded substrate scope or milder reaction conditions. Further research is needed to explore the applicability of this methodology to the specific ring system .
Cycloaddition Reactions (e.g., Schiff Bases with Anhydrides)
Cycloaddition reactions represent a versatile approach to the synthesis of complex cyclic molecules. The reaction of Schiff bases with anhydrides, for instance, is a known method for constructing certain heterocyclic rings. However, the application of this specific type of cycloaddition reaction to form the 1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine core has not been specifically detailed in the available scientific literature. The regiochemical and stereochemical outcomes of such reactions would need to be carefully controlled to selectively yield the desired [e] organic-chemistry.orgbohrium.comoxazepine ring system over other potential isomers.
Tandem Transformations and Cascade Reactions (e.g., C-N Coupling/C-H Carbonylation)
A notable advancement in the synthesis of the benzo[e] organic-chemistry.orgbohrium.comoxazepine framework involves a tandem transformation that combines C-N coupling and C-H carbonylation. organic-chemistry.orgnih.gov This method provides a facile route to 2,3-dihydro-1H-benzo[e] organic-chemistry.orgbohrium.comoxazepin-5-one derivatives. nih.gov The reaction is typically carried out by reacting various phenylamines with allyl halides in a carbon dioxide atmosphere, catalyzed by a copper(I) iodide/2-(2-dimethylamino-vinyl)-1H-inden-1-ol system. organic-chemistry.orgnih.gov This process is economically viable and aligns with the principles of green chemistry. nih.gov
The reaction proceeds under optimized conditions to afford a range of benzo-1,4-oxazepine derivatives in good yields. organic-chemistry.org A plausible mechanism involves the initial formation of a Cu(I) complex, which then undergoes oxidative addition with the vinyl halide to form a Cu(III) intermediate. Subsequent reaction with aniline (B41778) leads to the key intermediate that undergoes the C-N coupling and C-H carbonylation cascade to furnish the final product. organic-chemistry.org
| Starting Phenylamine | Starting Allyl Halide | Product | Yield |
|---|---|---|---|
| Phenylamine | (1-chloro-vinyl)-benzene | 2-Phenyl-2,3-dihydro-1H-benzo[e] organic-chemistry.orgbohrium.comoxazepin-5-one | 81% |
| p-Toluidine | (1-chloro-vinyl)-benzene | 2-p-Tolyl-2,3-dihydro-1H-benzo[e] organic-chemistry.orgbohrium.comoxazepin-5-one | Not specified |
| 4-Chloroaniline | (1-chloro-vinyl)-benzene | 2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e] organic-chemistry.orgbohrium.comoxazepin-5-one | Not specified |
| Phenylamine | 1-bromo-propene | 2-Methyl-2,3-dihydro-1H-benzo[e] organic-chemistry.orgbohrium.comoxazepin-5-one | Not specified |
Intramolecular Ring Closure Approaches (e.g., Metal-Free Etherification/Allyl Transfer)
Intramolecular ring closure is a fundamental strategy for the synthesis of cyclic compounds. While metal-free intramolecular etherification and allyl transfer reactions are established methods in organic synthesis, their specific application for the construction of the 1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine ring system is not well-documented in the reviewed literature. These approaches would typically involve a suitably substituted acyclic precursor containing both the amine and alcohol functionalities, which would then undergo cyclization to form the desired seven-membered ring. The success of such a strategy would depend on factors such as the length and flexibility of the linker between the reacting groups and the reaction conditions used to promote the intramolecular cyclization.
Catalytic Approaches in Enantioselective Synthesis
The development of catalytic enantioselective methods is of paramount importance for accessing chiral molecules with high optical purity, which is often a prerequisite for therapeutic applications.
Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes
A highly effective method for the synthesis of chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral Brønsted acid. bohrium.comnih.govacs.org This metal-free process provides access to these seven-membered heterocycles with a high degree of enantiocontrol under mild reaction conditions. bohrium.comnih.gov The reaction is efficiently catalyzed by a SPINOL-derived chiral phosphoric acid, affording benz organic-chemistry.orgbohrium.comoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.govacs.org
The strategy has a broad substrate scope, tolerating a variety of substituents on both the oxetane (B1205548) and the amine starting materials. nih.gov For instance, both electron-rich and electron-withdrawing groups on the benzyl (B1604629) substituent of the amine are well-tolerated, providing the corresponding benz organic-chemistry.orgbohrium.comoxazepines in good yields and with high enantioselectivity. bohrium.com The versatility of this method is further demonstrated by the successful transformation of the products, including N-debenzylation and conversion of the hydroxyl group to other functionalities. nih.gov
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-benzyl-2-(oxetan-3-ylmethoxy)aniline | (R)-SPINOL-derived phosphoric acid | (R)-1-benzyl-3-(hydroxymethyl)-1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine | up to 98% | up to 94% |
| N-(4-methoxybenzyl)-2-(oxetan-3-ylmethoxy)aniline | (R)-SPINOL-derived phosphoric acid | (R)-3-(hydroxymethyl)-1-(4-methoxybenzyl)-1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine | 70% | 88% |
| N-(4-bromobenzyl)-2-(oxetan-3-ylmethoxy)aniline | (R)-SPINOL-derived phosphoric acid | (R)-1-(4-bromobenzyl)-3-(hydroxymethyl)-1,2,3,5-tetrahydrobenzo[e] organic-chemistry.orgbohrium.comoxazepine | 96% | 94% |
Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes
Rhodium-catalyzed hydrofunctionalization has emerged as a powerful tool for the synthesis of benzofused seven-membered heterocycles, including 1,4-benzo[e]oxazepines. nih.gov This methodology allows for the efficient construction of the core structure in good to excellent yields. nih.gov The reaction involves the hydroamination of internal alkynes and allenes, leading to the formation of α-vinylated 1,4-benzo[e]oxazepines. nih.govresearchgate.net
The asymmetric hydroamination of (aminomethyl)anilines with internal alkynes, catalyzed by a rhodium complex, has been shown to produce 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov A similar strategy can be envisioned for the synthesis of enantioenriched 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine analogs. The proposed catalytic cycle for the hydroamination of internal alkynes involves the formation of a rhodium-hydride species, which then undergoes migratory insertion with the alkyne to form a vinyl-rhodium intermediate. Subsequent reductive elimination yields the desired product and regenerates the catalyst. escholarship.org
Similarly, rhodium-catalyzed hydroamination of allenes provides access to allylic amine derivatives. escholarship.org The reaction proceeds via the formation of a rhodium-hydride species that adds to the allene (B1206475), generating a rhodium-π-allyl intermediate. Nucleophilic attack by the amine then furnishes the allylic amine product. escholarship.org The regioselectivity of the hydroamination of allenes can be controlled by the choice of catalyst and reaction conditions.
A notable example of this methodology is the rhodium-catalyzed enantioselective hydroamination of internal alkynes with indolines, which provides branched N-allylic indolines with high regio- and enantioselectivity. escholarship.org This transformation proceeds through an allene intermediate, which then undergoes hydroamination. escholarship.org
| Catalyst System | Substrates | Product Type | Key Features |
| Rhodium(I)/dppe | Monosubstituted allenes | Cross-conjugated trienes | Stereoselective dimerization nih.gov |
| Rhodium-hydride | 1,3-Dienes and nucleophiles | Allylic amines, ethers, thioethers, and carbon-carbon bonds | Atom-economic, high regio- and enantioselectivity with chiral ligands escholarship.org |
| Rhodium(I)/Josiphos | Tethered allenylbenzenes | 6-membered, α-chiral benzocycles | Regio- and enantioselective cyclization rsc.org |
| Rhodium(III) cyclopentadienyl (B1206354) complexes | Sterically hindered alkynes | Atropisomeric olefins | Enantiodivergent and atroposelective hydroamination researchgate.net |
Transition Metal-Catalyzed Cycloamination Strategies
Transition metal-catalyzed reactions are pivotal in the synthesis of nitrogen-containing heterocyclic compounds. For the construction of the 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine core, various transition metal-catalyzed cycloamination strategies have been developed. These methods often involve the formation of a key carbon-nitrogen bond to close the seven-membered ring.
One such strategy involves a tandem transformation of C-N coupling followed by C-H carbonylation. nih.gov This approach has been successfully applied to the synthesis of benzo-1,4-oxazepine derivatives. The reaction utilizes a copper catalyst to facilitate the coupling of various phenylamines with allyl halides under a carbon dioxide atmosphere. nih.gov This methodology offers an efficient and eco-friendly protocol for constructing the benzoxazepine scaffold. nih.gov
Palladium and copper-catalyzed amination reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, followed by an intramolecular aminocarbonylation, have been employed to access dibenzo[b,e] nih.govscilit.comdiazepinones. beilstein-journals.org A similar sequential strategy could be adapted for the synthesis of benzoxazepinone analogs, which are precursors to the target tetrahydrobenzoxazepines. The use of molybdenum hexacarbonyl as a carbon monoxide surrogate enhances the safety and practicality of this method. beilstein-journals.org
Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates presents a highly efficient route to chiral tetrahydro-3-benzazepine motifs. nih.gov This method provides excellent enantioselectivity (91–99% ee) and high isolated yields (92–99%). nih.gov While demonstrated for a benzazepine system, the principle of asymmetric hydrogenation of a suitably designed enamide precursor could be a viable strategy for accessing chiral 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepines.
| Catalyst | Reaction Type | Starting Materials | Product |
| Copper(I) iodide | Tandem C-N coupling/C-H carbonylation | Phenylamine, Allyl halide | Benzo-1,4-oxazepin-5-one nih.gov |
| Palladium(II) acetate/Copper(I) iodide | Sequential Chan-Lam/Intramolecular aminocarbonylation | o-Phenylenediamine, 2-Bromophenylboronic acid | 10,11-Dihydro-5H-dibenzo[b,e] nih.govscilit.comdiazepinone beilstein-journals.org |
| N,P-ligated Iridium complex | Asymmetric hydrogenation | Cyclic ene-carbamates | Chiral tetrahydro-3-benzazepines nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it attractive for the synthesis of heterocyclic scaffolds like 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine.
The Ugi–Joullié reaction, a three-component variant of the Ugi reaction, has been successfully employed for the stereodivergent synthesis of chiral tetrahydrobenzo[f] nih.govscilit.comoxazepines, which are structural isomers of the target compound. rsc.orgrsc.org This highly diastereoselective reaction utilizes preformed chiral cyclic imines, which are synthesized from readily available chiral enantiopure 1,2-amino alcohols and salicylaldehydes. rsc.orgrsc.org
The reaction proceeds by reacting the chiral cyclic imine with an isocyanide and a carboxylic acid to yield trans-tetrahydrobenzo[f] nih.govscilit.comoxazepines. rsc.orgrsc.org A key advantage of this method is the ability to access the cis-isomers through a thermodynamically controlled base-catalyzed epimerization. rsc.orgrsc.org This stereodivergent approach allows for the generation of all four possible stereoisomers of the product. rsc.orgsci-hub.se Furthermore, the use of a "removable" carboxylic acid enables the synthesis of free secondary amines. rsc.org The Ugi-Joullié reaction offers the introduction of up to four points of diversity in the final product. rsc.orgrsc.org
| Starting Materials | Key Features | Product |
| Chiral cyclic imines, isocyanides, carboxylic acids | Highly diastereoselective, stereodivergent access to both cis and trans isomers, introduction of up to 4 diversity inputs. rsc.orgrsc.org | trans- and cis-Tetrahydrobenzo[f] nih.govscilit.comoxazepines rsc.orgrsc.org |
Diketene (B1670635) is a versatile building block in multicomponent reactions for the synthesis of various heterocyclic compounds. An isocyanide-based multicomponent reaction involving 1,2-diamine compounds and diketene has been developed for the efficient synthesis of 2,3,4,5-tetrahydro-1H-benzo[b] nih.govscilit.comdiazepine-2-carboxamides. nih.gov This reaction proceeds with regiochemical control and provides the products in good to excellent yields at ambient temperature. nih.gov
While this specific example leads to a benzodiazepine (B76468) derivative, the underlying reactivity of diketene in MCRs suggests its potential for the synthesis of 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine analogs. By replacing the 1,2-diamine with a suitable 2-aminophenol (B121084) derivative, it is conceivable that a similar reaction pathway could lead to the formation of the desired oxazepine ring system.
Green Chemistry Approaches in 1,2,3,5-Tetrahydrobenzo[e]nih.govscilit.comoxazepine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine synthesis, several green approaches can be considered.
One such approach is the use of microwave irradiation to accelerate reactions and improve yields. The synthesis of 1,3-oxazepine derivatives has been achieved using microwave-assisted dry media reaction conditions. scirp.org This solvent-free approach is environmentally benign and offers shorter reaction times compared to conventional heating methods. scirp.org
Another green strategy is the use of tandem or one-pot reactions, which minimize the number of synthetic steps and purification procedures, thereby reducing solvent consumption and waste generation. The aforementioned copper-catalyzed tandem C-N coupling/C-H carbonylation for the synthesis of benzo-1,4-oxazepine derivatives is an example of a more sustainable synthetic route. nih.gov
The development of sustainable synthetic methods for 1,4-disubstituted 1,2,3-triazoles highlights the importance of using green solvents, catalysts, and energy sources. rsc.org These principles can be applied to the synthesis of 1,2,3,5-tetrahydrobenzo[e] nih.govscilit.comoxazepine to develop more environmentally friendly protocols.
Synthesis of Fused Tetrahydrobenzoxazepine Systems (e.g., Benzimidazole-Tethered Oxazepines)
The fusion of the tetrahydrobenzoxazepine core with other heterocyclic moieties, such as benzimidazole (B57391), can lead to novel compounds with potentially enhanced biological activities. Several synthetic strategies have been developed to construct these fused systems.
A series of benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized in good to excellent yields. scilit.comnih.gov The synthesis starts from o-phenylenediamine, which is converted in three steps to an N-alkylated benzimidazole 2-carboxaldehyde. nih.gov This aldehyde then undergoes an indium(III) chloride-catalyzed cyclization with various arylamines to afford the 3,3-dimethyl-N-aryl-1,2,3,5-tetrahydrobenzo scilit.comrsc.orgimidazo[2,1-c] nih.govscilit.comoxazepin-5-amine derivatives. nih.gov
Another approach involves a two-step synthetic protocol to generate 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e] nih.govrsc.orgoxazine (B8389632) analogues. nih.gov While this leads to a six-membered oxazine ring, the general strategy of tethering a benzimidazole moiety to a precursor that can undergo cyclization to form an oxygen- and nitrogen-containing ring is relevant.
The synthesis of benzimidazole-tethered 1,2,3-triazoles has also been reported, where a benzimidazole core is functionalized with a propargyl group, which then undergoes a click reaction to form the triazole ring. doi.org This highlights the versatility of the benzimidazole scaffold as a building block for more complex heterocyclic systems.
| Precursors | Catalyst/Reagents | Fused System |
| N-alkylated benzimidazole 2-carboxaldehyde, arylamine | Indium(III) chloride | 1,2,3,5-Tetrahydrobenzo scilit.comrsc.orgimidazo[2,1-c] nih.govscilit.comoxazepine nih.gov |
| Substituted benzimidazoles, propargyl bromide, anilines, bromoacetyl bromide | Copper(I) iodide, Sodium azide | Benzimidazole-tethered 1,2,3-triazoles doi.org |
Elucidation of Reaction Mechanisms in Tetrahydrobenzoxazepine Formation
Mechanistic Pathways of Pictet-Spengler Type Cyclizations
The Pictet-Spengler reaction is a fundamental method for constructing tetrahydroisoquinoline and related heterocyclic systems, including tetrahydrobenzoxazepines. wikipedia.orgclockss.org The reaction involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound. clockss.org The classical mechanism proceeds through the condensation of an amine, such as a 2-phenoxyethanamine derivative, with an aldehyde or ketone to form a Schiff base. wikipedia.org Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion. wikipedia.orgnih.gov This is followed by an intramolecular electrophilic attack of the iminium carbon on the electron-rich aromatic ring, leading to the formation of a spirocyclic intermediate. wikipedia.org Subsequent rearomatization through deprotonation yields the final tetrahydrobenzoxazepine ring system. wikipedia.org
A significant advancement in this area is the "modified" Pictet-Spengler reaction, which enhances the electrophilicity of the cyclizing species. clockss.orgclockss.org This variation involves the in-situ formation of an N-formyliminium ion from the corresponding imine. clockss.orgclockss.org The N-formyliminium ion is a more potent electrophile than a standard iminium ion, facilitating cyclization under milder conditions and often leading to higher yields. clockss.org The cyclization of this intermediate proceeds readily, for instance, using trifluoroacetic acid as a catalyst, to afford the N-formyl-1,2,3,5-tetrahydrobenzo[e] rsc.orgrsc.orgoxazepine, which can then be hydrolyzed to the final product. clockss.orgresearchgate.net
The general mechanism for this modified reaction can be summarized in the following steps:
Imination : Condensation of 2-phenoxyethanamine with an aldehyde. researchgate.net
Formylation : Treatment of the resulting imine with a formylating agent. researchgate.net
Cyclization : Acid-catalyzed intramolecular cyclization of the generated N-formyliminium ion. researchgate.net
This modified approach has proven to be a convenient one-pot procedure for the synthesis of various 5-substituted 2,3,4,5-tetrahydrobenzo[f] rsc.orgrsc.orgoxazepines. clockss.org
Role of Intermediates in Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions provide powerful and modular strategies for the synthesis of the tetrahydrobenzoxazepine core, relying on the generation and subsequent reaction of specific reactive intermediates.
A notable example is the sequential (3+2) cycloaddition and (5+n) annulation approach. rsc.org This method utilizes azomethine ylides as key intermediates. rsc.org These 1,3-dipolar species are typically generated in situ and undergo a (3+2) cycloaddition reaction with a dipolarophile, such as a maleimide. rsc.orgresearchgate.net The resulting cycloadduct, a pyrrolidine-containing intermediate, is then subjected to a (5+n) annulation step. rsc.org This annulation proceeds via a double SN2 substitution, ultimately forming the seven-membered tetrahydrobenzoxazepine ring. rsc.org A key advantage of this methodology is that the cycloaddition intermediates can often be used in the subsequent annulation step without extensive purification. rsc.org
Another important intermediate in the formation of related heterocyclic systems is the azomethine imine . In a formal [3+3] cycloaddition reaction catalyzed by Sc(OTf)3, a diaziridine undergoes ring-opening to form an azomethine imine intermediate. nsf.govnih.gov This 1,3-dipole then participates in a Michael-type addition to a quinone. nsf.gov The resulting intermediate undergoes tautomerization to an enol form, followed by an intramolecular nucleophilic addition of the hydroxyl group onto the iminium bond, leading to the final ring-closed product. nsf.gov
The proposed mechanism for the Sc(OTf)3-catalyzed formal [3+3] cycloaddition is as follows:
Intermediate Generation : Lewis acid-catalyzed ring-opening of a diaziridine to form an azomethine imine (Int-I). nsf.gov
Michael Addition : The azomethine imine attacks the activated quinone to give a second intermediate (Int-II). nsf.gov
Tautomerization : Int-II tautomerizes to its enol form (Int-III). nsf.gov
Ring Closure : Intramolecular nucleophilic addition of the hydroxyl group to the iminium bond forms Int-IV, which then yields the final product after proton transfer. nsf.gov
These examples underscore the central role of reactive intermediates like azomethine ylides and imines in guiding the construction of the complex benzoxazepine framework through cycloaddition and annulation pathways.
Stereochemical Control and Mechanism in Asymmetric Catalysis
Achieving stereochemical control in the synthesis of 1,2,3,5-tetrahydrobenzo[e] rsc.orgrsc.orgoxazepines is crucial, as chirality often dictates biological activity. Asymmetric catalysis offers a powerful tool to this end, with several strategies developed to influence the stereochemical outcome of the reaction.
In the context of the Pictet-Spengler reaction, chiral Brønsted acids have emerged as effective catalysts for enantioselective transformations. wikipedia.org For instance, chiral phosphoric acids derived from BINOL or SPINOL can catalyze asymmetric Pictet-Spengler reactions. nih.gov A proposed mechanism for an enantioselective Pictet-Spengler-type reaction involves the use of a helically chiral anion as the catalyst. nih.gov The acidic catalyst first promotes the formation of an iminium salt from the aniline (B41778) and aldehyde precursors. The subsequent cyclization proceeds through a transition state where the absolute stereochemistry is controlled by the helical chirality of the catalyst's anion, which forms a rigid, organized system through hydrogen bonding with the substrate. nih.gov
Another strategy for achieving stereocontrol is through substrate- or auxiliary-controlled diastereoselective reactions. wikipedia.org A highly diastereoselective Ugi-Joullié reaction, which is a three-component variant of the Ugi reaction, has been employed for the stereodivergent synthesis of tetrahydrobenzo[f] rsc.orgrsc.orgoxazepines. rsc.org This reaction utilizes preformed chiral and enantiopure cyclic imines. researchgate.net The inherent chirality of the imine directs the approach of the other reactants, leading to a high degree of diastereoselectivity in the final product. rsc.orgresearchgate.net This method allows for the synthesis of trans tetrahydrobenzoxazepines, and the corresponding cis isomer can be obtained through a thermodynamically controlled base-catalyzed epimerization. rsc.org
The following table summarizes selected asymmetric catalytic approaches for the synthesis of tetrahydrobenzoxazepine and related structures.
| Reaction Type | Catalyst/Chiral Source | Key Mechanistic Feature | Stereochemical Outcome |
| Enantioselective Pictet-Spengler | Helically Chiral Anion | Control of transition state via H-bonding and helical chirality of the anion. nih.gov | High enantioselectivity. nih.gov |
| Asymmetric Pictet-Spengler | Chiral Brønsted Acid (e.g., from BINOL) | Protonation and formation of a chiral ion pair with the iminium intermediate. wikipedia.orgnih.gov | Enantioenriched products. wikipedia.org |
| Diastereoselective Ugi-Joullié | Chiral Enantiopure Cyclic Imine | Substrate-controlled diastereoselection. rsc.orgresearchgate.net | Highly diastereoselective formation of trans products. rsc.org |
Examination of Substituent Effects on Reaction Modes
The electronic nature and position of substituents on the aromatic ring of the precursors can significantly influence the reaction pathway and efficiency in the formation of tetrahydrobenzoxazepines. These effects are primarily governed by the substituent's ability to donate or withdraw electron density, thereby affecting the nucleophilicity of the aromatic ring and the stability of reaction intermediates. libretexts.org
In the modified Pictet-Spengler reaction for the synthesis of 5-substituted-2,3,4,5-tetrahydrobenzo[f] rsc.orgrsc.orgthiazepines, a related sulfur-containing analog, the cyclization of the N-formyliminium ion intermediate is highly dependent on the substituents on the benzene (B151609) ring. clockss.org
Electron-donating groups (e.g., -OMe) increase the electron density of the benzene ring, making it more nucleophilic. clockss.org This increased nucleophilicity facilitates the electrophilic aromatic substitution step, allowing the cyclization to proceed with a relatively mild acid catalyst like trifluoroacetic acid (TFA) alone. clockss.org
Electron-withdrawing groups or the absence of electron-donating groups makes the aromatic ring less nucleophilic. clockss.org Consequently, a stronger acid catalyst system, such as a mixture of TFA and a small amount of trifluoromethanesulfonic acid, is required to promote the cyclization of these less reactive substrates. clockss.org
Similarly, in the Sc(OTf)3-catalyzed formal [3+3] cycloaddition for the synthesis of benzo[e] rsc.orgrsc.orgnih.govoxadiazines, substituents on the diaziridine's phenyl ring impact the reaction yield. nsf.gov
The table below shows the effect of substituents on the yield of this cycloaddition reaction.
| Substituent on Phenyl Ring | Position | Electronic Effect | Yield (%) |
| -F | para | Electron-withdrawing | 88 |
| -Cl | para | Electron-withdrawing | 85 |
| -Br | para | Electron-withdrawing | 80 |
| -NO2 | para | Strongly electron-withdrawing | 51 |
| -CH3 | para | Electron-donating | 86 |
| -OMe | para | Strongly electron-donating | 85 |
| -OMe | ortho | Strongly electron-donating | 91 |
As the data indicates, both electron-donating and moderately electron-withdrawing groups at the para position result in very good yields. nsf.gov A strongly electron-donating group like methoxy (B1213986) at the ortho position gives a high yield. nsf.gov However, a strongly electron-withdrawing nitro group at the para position significantly reduces the yield, likely by destabilizing the cationic character of the azomethine imine intermediate. nsf.gov These findings highlight the critical role that substituent electronics play in modulating the reactivity and success of these cyclization reactions. clockss.orgnsf.gov
Advanced Spectroscopic Characterization of 1,2,3,5 Tetrahydrobenzo E 1 2 Oxazepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map out the carbon-hydrogen framework and establish the connectivity between atoms.
¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while coupling constants (J) reveal information about adjacent protons.
In derivatives of the benzo[e] medipol.edu.troxazepine ring system, the protons of the seven-membered ring typically appear as complex multiplets due to their diastereotopic nature. For example, in a series of 2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-one derivatives, the protons at the C3 position (adjacent to the nitrogen atom) often present as two distinct doublet of doublets (dd) signals. nih.gov The proton at the C2 position, which is attached to a stereocenter, also appears as a doublet of doublets. nih.gov
The aromatic protons on the fused benzene (B151609) ring typically resonate in the downfield region (δ 7.0–8.0 ppm), with their specific shifts and splitting patterns depending on the substitution pattern. nih.gov A broad singlet corresponding to the N-H proton is often observed, and its chemical shift can vary depending on the solvent and concentration. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Benzo[e] medipol.edu.troxazepine Derivatives
| Compound | H-2 (δ, ppm, multiplicity, J in Hz) | H-3 (δ, ppm, multiplicity, J in Hz) | Aromatic-H (δ, ppm, multiplicity) | Other Signals (δ, ppm) |
|---|---|---|---|---|
| 2-p-Tolyl-2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-one nih.gov | 5.07 (dd, J = 8.0, 5.7) | 4.07 (dd, J = 12.3, 8.0), 3.95 (dd, J = 12.3, 5.7) | 7.04–7.61 (m) | 7.44 (br, 1H, NH), 2.39 (s, 3H, CH₃) |
| 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-one nih.gov | 5.10 (dd, J = 8.2, 5.6) | 4.11 (dd, J = 12.4, 8.2), 3.96 (dd, J = 12.4, 5.6) | 7.09–7.66 (m) | 7.46 (br, 1H, NH) |
| 3,3-Dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo researchgate.netimidazo[2,1-c] medipol.edu.troxazepine-5-amine mdpi.com | 1.81–1.87 (m, 2H) | 3.54–3.63 (m, 2H) | 7.21–7.84 (m) | 1.35 (s, 6H, 2xCH₃), 4.33 (s, 1H, NH) |
Data table is interactive and can be sorted by column.
¹³C NMR Spectral Analysis
Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectra of benzo[e] medipol.edu.troxazepine derivatives, the carbonyl carbon of lactam analogues (C5) is typically observed far downfield, around 168 ppm. nih.gov Carbons attached to heteroatoms (C2 and C3a) appear in the range of 60-80 ppm. nih.gov The carbons of the fused aromatic ring resonate between 110 and 150 ppm, with quaternary carbons often showing lower intensity. nih.gov
Table 2: Representative ¹³C NMR Data for Substituted Benzo[e] medipol.edu.troxazepine Derivatives
| Compound | C=O (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | Aromatic Carbons (δ, ppm) |
|---|---|---|---|---|
| 2-p-Tolyl-2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-one nih.gov | 168.6 | 77.5 | 60.3 | 109.5, 115.9, 118.2, 127.6, 128.1, 130.5, 132.3, 135.3, 138.3, 147.8 |
| 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-one nih.gov | 168.2 | 77.5 | 60.3 | 109.6, 115.2, 123.8, 126.7, 128.9, 130.2, 131.8, 133.2, 139.6, 147.4 |
| 3,3-Dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo researchgate.netimidazo[2,1-c] medipol.edu.troxazepine-5-amine mdpi.com | N/A | 71.6 | 39.3 | 107.6, 110.5, 113.8, 120.1, 121.3, 122.7, 123.4, 123.6, 129.7, 136.1, 141.3, 146.2, 149.3 |
Data table is interactive and can be sorted by column.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures
For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for making unambiguous assignments. rsc.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu In the tetrahydrobenzo[e] medipol.edu.troxazepine system, COSY spectra would show correlations between H-2 and H-3 protons, as well as among adjacent protons on the aromatic ring, confirming their connectivity. rsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. youtube.comlibretexts.org This is a definitive method for assigning carbon signals based on the already-assigned proton signals. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. youtube.comlibretexts.org It is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, an HMBC spectrum could show a correlation from the N-H proton to the C5 carbonyl carbon and the C3a carbon, confirming the lactam structure in oxazepin-5-one derivatives. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. uobasrah.edu.iq For the 1,2,3,5-tetrahydrobenzo[e] medipol.edu.troxazepine framework, key characteristic absorptions include:
N-H Stretch : A sharp or broad band in the region of 3200-3400 cm⁻¹ indicates the presence of the N-H group in the seven-membered ring. nih.gov
C=O Stretch : For derivatives containing a lactam moiety (an amide in a cyclic structure), a strong absorption band is observed between 1650 and 1690 cm⁻¹. nih.gov
C-H Stretch : Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups in the ring is seen just below 3000 cm⁻¹.
C-O-C Stretch : The ether linkage within the oxazepine ring gives rise to a strong, characteristic band in the 1200-1050 cm⁻¹ region.
C=C Stretch : Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. medipol.edu.tr
Table 3: Characteristic IR Absorption Bands for Benzo[e] medipol.edu.troxazepine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H (Amine/Amide) | 3200 - 3400 | Stretching vibration |
| C=O (Lactam) | 1650 - 1690 | Strong stretching vibration nih.gov |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 2960 | Stretching vibration |
Data table is interactive and can be sorted by column.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For heterocyclic systems like benzoxazepines, fragmentation often involves the cleavage of the seven-membered ring. Common fragmentation pathways can include the loss of small, stable neutral molecules or radicals. nih.govlibretexts.org For example, in 2-substituted 2,3-dihydro-1H-benzo[e] medipol.edu.troxazepin-5-ones, the molecular ion peak [M]⁺ is readily observed, confirming the molecular weight. nih.gov The fragmentation of related benzodiazepine (B76468) structures often involves cleavages at the N1-C2 and C3-C4 bonds, suggesting that similar ring-opening pathways may occur in their oxazepine analogues. researchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation and configuration. nih.gov
For the 1,2,3,5-tetrahydrobenzo[e] medipol.edu.troxazepine ring system, X-ray studies can unambiguously establish the conformation of the seven-membered ring, which can adopt various forms such as chair, boat, or twist-boat. nih.gov Studies on related benzimidazole-fused 1,4-oxazepines have successfully used X-ray diffraction to confirm their molecular structures. mdpi.comresearchgate.net For instance, analysis of N-(2-Bromophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo researchgate.netimidazo[2,1-c] medipol.edu.troxazepin-5-amine revealed the precise spatial arrangement of all atoms, confirming the connectivity established by NMR and other spectroscopic methods. mdpi.com Such studies are crucial for validating proposed structures and understanding the molecule's stereochemical details. amazonaws.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore).
For 1,2,3,5-Tetrahydrobenzo[E] researchgate.netnih.govoxazepine and its derivatives, the principal chromophore is the benzene ring fused to the oxazepine core. The electronic transitions observed in the UV-Vis spectrum are primarily associated with this aromatic system. The saturated oxazepine ring itself does not absorb in the typical UV-Vis range (200-800 nm). However, the oxygen and nitrogen atoms in the oxazepine ring act as auxochromes, as their non-bonding electrons (n-electrons) can interact with the π-electron system of the benzene ring, influencing its absorption characteristics.
The main electronic transitions expected for this class of compounds are:
π → π* (pi to pi-star) transitions: These are high-energy transitions characteristic of aromatic and conjugated systems. The benzene ring exhibits two such absorption bands, the E-band (around 180-200 nm) and the B-band (around 255 nm). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The B-band is often characterized by fine vibrational structure, which may be lost in polar solvents.
n → π* (n to pi-star) transitions: These transitions involve the excitation of a non-bonding electron from the heteroatoms (oxygen or nitrogen) to a π* antibonding orbital of the aromatic ring. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.
Substituents on the benzene ring or the oxazepine ring can significantly alter the UV-Vis spectrum. Electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the absorption intensity.
Research Findings and Spectral Data
While specific, detailed UV-Vis spectral data for the parent 1,2,3,5-Tetrahydrobenzo[E] researchgate.netnih.govoxazepine is not extensively documented in publicly available literature, analysis of structurally related compounds provides valuable insight into the electronic transitions that characterize this family of heterocycles. For instance, studies on benzoxazole (B165842) derivatives, which also feature a benzene ring fused to an oxygen- and nitrogen-containing ring, offer a comparative basis for understanding the UV-Vis absorption properties.
Research on certain 2-(2'-hydroxyphenyl)benzoxazole derivatives has shown that these compounds absorb strongly in the UVA range. researchgate.net The absorption properties are dictated by the π → π* transitions within their conjugated systems. The specific absorption maxima (λmax) and molar absorptivity (εmax) are influenced by the substitution pattern on the molecule.
The table below presents UV-Vis absorption data for selected benzoxazole derivatives, which serve as illustrative examples of the electronic transitions in related benz-fused heterocyclic systems. The measurements were conducted in ethanol. researchgate.net
| Compound | λmax (nm) | Molar Absorptivity (εmax) (mol⁻¹ cm⁻¹) | Transition Type (Probable) |
|---|---|---|---|
| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | π → π |
| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | π → π |
| Acetylated derivative of 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | π → π* |
The data indicates that these related compounds exhibit strong absorption bands with high molar absorptivity values (ε > 10,000), which is characteristic of allowed π → π* transitions. researchgate.net The position of the λmax is sensitive to the position of the amino substituent on the phenyl ring, as seen by the significant bathochromic shift from 336 nm to 374 nm when the amino group is moved from the 4'- to the 5'-position. researchgate.net This highlights how changes in the electronic structure, even within a similar molecular framework, can be readily detected by UV-Vis spectroscopy. For 1,2,3,5-Tetrahydrobenzo[E] researchgate.netnih.govoxazepine derivatives, similar strong absorptions attributable to the π → π* transitions of the benzene chromophore are expected, with λmax values typically appearing in the 250-300 nm range, modulated by the auxochromic effects of the heteroatoms and any additional substituents.
Computational and Theoretical Investigations of Tetrahydrobenzoxazepine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of tetrahydrobenzoxazepine systems. These methods allow for a detailed examination of the molecule's electronic structure, which governs its stability and reactivity.
Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has been successfully employed to optimize the molecular structure of complex heterocyclic systems containing the tetrahydrobenzoxazepine core. Specifically, calculations using the B3LYP functional with a 6–31G(d,p) basis set have been performed on derivatives such as 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo- researchgate.netfrontiersin.orgimidazo[2,1-c] researchgate.netresearchgate.netoxazepin-5-amine. researchgate.net The results from these computational optimizations show a strong correlation with experimental data obtained from X-ray diffraction, confirming the accuracy of the theoretical models in predicting geometric parameters like bond lengths and angles. researchgate.net
The optimized geometry provides a foundational understanding of the molecule's stable three-dimensional arrangement. This structural information is critical for interpreting its spectroscopic data and predicting its interactions with other molecules. The agreement between the calculated and experimental structures validates the use of the DFT/B3LYP/6–31G(d,p) level of theory for describing the electronic and structural properties of this class of compounds. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and atomic charges. researchgate.net For derivatives of the tetrahydrobenzoxazepine system, NBO analysis has been computed to determine the charge distributions at various atomic sites. researchgate.net
This analysis reveals how electrons are shared between atoms, highlighting the polarization of bonds and the partial charges on each atom. Understanding the charge distribution is essential for predicting how the molecule will interact with other polar molecules and for identifying potential sites for electrostatic interactions. The calculated natural charges provide a quantitative measure of the electron density around each atomic nucleus, which complements the qualitative insights gained from other analyses.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the chemical reactivity of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net In MEP maps, areas of negative potential (typically colored red) correspond to electron-rich sites that are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For tetrahydrobenzoxazepine derivatives, MEP maps have been generated to pinpoint the regions of electrophilic and nucleophilic reactivity. researchgate.net These maps clearly show the distribution of charge and provide a visual guide to the molecule's reactive behavior, which is fundamental for understanding its chemical properties and potential biological interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
| Analysis Type | Method/Functional | Key Findings | Reference |
|---|---|---|---|
| Molecular Structure Optimization | DFT (B3LYP/6–31G(d,p)) | Calculated geometric parameters (bond lengths, angles) show good agreement with experimental X-ray diffraction data. | researchgate.net |
| Charge Distribution | Natural Bond Orbital (NBO) | Provides quantitative partial charges on different atomic sites within the molecule. | researchgate.net |
| Reactivity Prediction | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. | researchgate.net |
| Electronic Properties | Frontier Molecular Orbital (FMO) | Determines HOMO-LUMO energy levels and the energy gap, indicating kinetic stability and chemical reactivity. | researchgate.netrsc.org |
Conformational Analysis and Dynamics
Energetics of Different Conformers
While specific conformational studies on the 1,2,3,5-Tetrahydrobenzo[e] researchgate.netresearchgate.netoxazepine system are not widely documented, analysis of the closely related isomeric tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepine scaffold provides valuable insights. Due to the flexibility of the seven-membered ring, these systems exist in complex conformational equilibria.
Computational studies on substituted tetrahydrobenzo[f] researchgate.netresearchgate.netoxazepines suggest that the most stable conformations for the seven-membered ring are typically half-chair or twist forms. The relative stability of these conformers is influenced by the nature and position of substituents on the ring. For instance, in certain derivatives, a twist conformation where a substituent occupies an equatorial position was found to be the most energetically favorable, aligning with thermodynamic preferences observed experimentally. The conformation of precursor imines has been described as a half-chair where the C=N bond is coplanar with the fused benzene (B151609) ring. This suggests that the energetic landscape of the tetrahydrobenzoxazepine core is characterized by several low-energy conformers, with the half-chair and twist geometries being predominant.
| Conformer | Description | Relative Stability Note | Reference |
|---|---|---|---|
| Half-Chair | A common conformation for seven-membered rings, balancing angle strain and torsional strain. | Identified as a stable conformation. | |
| Twist | Another low-energy conformation that minimizes steric interactions. | Found to be the most stable conformer for certain substituted derivatives, particularly with equatorial substituents. |
Molecular Dynamics Simulations for Ligand Pose Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand's binding pose within the active site of a biological target. This is a critical step to discard potential artifacts that could arise from initial docking studies and to ensure the chemical reasonability of the predicted binding mode.
For instance, in a study focused on developing inhibitors for the PEX14-PEX5 protein-protein interface in Trypanosoma, short MD simulations (500 ps) were performed on docked poses of 2,3,4,5-tetrahydrobenzo[f] rsc.orgchemmethod.comoxazepine derivatives. acs.org This approach was chosen to achieve a balance between computational expense and the reliability of the generated poses. The stability of the ligand-protein complex during the simulation provides confidence in the predicted binding mode and the key interactions observed. A stable complex, characterized by minimal root-mean-square deviation (RMSD) of the ligand and interacting protein residues, suggests a favorable and sustained interaction.
Stereochemical Aspects of Conformational Preferences
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For flexible ring systems like tetrahydrobenzoxazepines, understanding the preferred conformations is essential. The seven-membered oxazepine ring can adopt various conformations, such as chair, boat, and twist-boat forms.
In Silico Screening and Molecular Docking Studies
Computer-Aided Molecular Design (CAMD) Methodologies for Scaffold Exploration
Computer-Aided Molecular Design (CAMD) encompasses a variety of techniques that facilitate the discovery of new chemical entities with desired biological activities. A key strategy in CAMD is "scaffold hopping," which aims to identify novel molecular frameworks that can mimic the key interactions of a known active compound.
One powerful approach for scaffold exploration is the use of algorithms like the Chemically Advanced Template Search (CATS). In a successful campaign to identify new trypanocidal agents, a known pyrazolo[4,3-c]pyridine inhibitor of the PEX14-PEX5 interaction was used as a template for a CATS-based virtual screening. acs.org This led to the identification of the 2,3,4,5-tetrahydrobenzo[f] rsc.orgchemmethod.comoxazepine scaffold as a promising new chemotype. The process involved:
Template Selection : Starting with the structure of a known active compound.
2D Virtual Screening : Using the CATS algorithm based on Euclidean distance to screen a large compound library.
Filtering : Narrowing down the hits based on similarity scores (e.g., Tanimoto scores > 0.6).
Docking and Scoring : Predicting the binding modes and affinities of the filtered compounds.
Scaffold Selection : Identifying promising new scaffolds for further optimization.
Following the initial identification, a substructure search was conducted on the selected 2,3,4,5-tetrahydrobenzo[f] rsc.orgchemmethod.comoxazepine core to explore a wider range of derivatives from commercial databases like ChemBridge. acs.org This iterative process of screening, filtering, and searching is a hallmark of modern CAMD methodologies.
The table below summarizes the results of a virtual screening and hit-to-lead optimization campaign for 2,3,4,5-tetrahydrobenzo[f] rsc.orgchemmethod.comoxazepine derivatives targeting the T. brucei PEX14 protein.
| Compound ID | Docking Score (kcal/mol) | IC50 (µM) |
|---|---|---|
| 7a | -10.1 | 14.3 |
| 7d | -10.5 | >50 |
| 7e | -9.9 | >50 |
| 7g | -10.7 | 15.2 |
| 7h | -10.6 | 15.4 |
| 7i | -10.6 | 10.3 |
| 7j | -10.5 | 11.2 |
| 7k | -10.4 | 12.5 |
| 7l | -10.4 | 14.7 |
| 7m | -10.3 | 15.8 |
| 7n | -10.3 | 12.6 |
| 7o | -10.3 | 13.1 |
| 7p | -10.2 | 14.9 |
| 7q | -10.2 | 16.2 |
| 7r | -10.2 | 11.8 |
| 7s | -10.1 | 13.5 |
| 7t | -10.1 | 10.8 |
Pharmacophore Modeling and Virtual Screening for Molecular Recognition
Pharmacophore modeling is a cornerstone of in silico drug discovery. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that possess the required features for binding.
The development of a pharmacophore model for PEX14 inhibitors was guided by the known binding mode of a pyrazolo[4,3-c]pyridine derivative. acs.org The key features of this model included two hydrophobic moieties connected by a central core. The π-stacking interactions between the hydrophobic cores of the inhibitor and key phenylalanine residues (Phe17 and Phe34) in the binding site were identified as the main contributors to ligand binding. acs.org
The 2,3,4,5-tetrahydrobenzo[f] rsc.orgchemmethod.comoxazepine scaffold was found to satisfy the requirements of this pharmacophore model by appropriately positioning two hydrophobic cores. acs.org This demonstrates the power of pharmacophore-based virtual screening not only in identifying hits but also in rationalizing the activity of different chemical scaffolds. The process typically involves:
Feature Definition : Identifying key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
Model Generation : Creating a 3D arrangement of these features based on one or more known active ligands or the structure of the target's binding site.
Database Screening : Searching large chemical libraries for molecules that can map their features onto the pharmacophore model.
Hit Prioritization : Ranking the identified hits based on how well they fit the model and other properties (e.g., drug-likeness).
This approach allows for the efficient exploration of vast chemical space to discover novel compounds with the potential for therapeutic application.
Chemical Reactivity and Derivatization of 1,2,3,5 Tetrahydrobenzo E 1 2 Oxazepine
Oxidation Reactions and Oxidized Derivatives
The 1,2,3,5-tetrahydrobenzo[e] researchgate.netnih.govoxazepine core is susceptible to oxidation at several positions. The benzene (B151609) ring can undergo metabolic hydroxylation, a common pathway for aromatic compounds. Additionally, the carbon atoms adjacent to the nitrogen or oxygen atoms within the oxazepine ring are potential sites for oxidation. This can lead to the formation of lactams or other oxidized derivatives. For instance, oxidative cyclization methods have been employed in the synthesis of related benzotriazepin-5-ones, highlighting the potential for similar transformations on the oxazepine ring. researchgate.net
Reduction Reactions for Ring Modification
Reduction reactions offer a pathway to modify the oxazepine ring. For example, the reduction of related 2-alkyl-1,4-benzoxazepin-3,5-diones has been explored. researchgate.net In a related context, seven-membered lactams can be reduced using powerful reducing agents like lithium aluminum hydride to yield compounds such as 1,2,3,5-tetrahydro[4H]benzo[f]-1,4-oxazepine. researchgate.net This suggests that if a lactam derivative of 1,2,3,5-tetrahydrobenzo[e] researchgate.netnih.govoxazepine were formed through oxidation, subsequent reduction could be a viable strategy for further structural modification.
Substitution Reactions (e.g., Halogenation, Alkylation)
The 1,2,3,5-tetrahydrobenzo[e] researchgate.netnih.govoxazepine scaffold can undergo various substitution reactions.
Halogenation: Halogen atoms can be introduced onto the aromatic ring, which is a key strategy in molecular design to influence reactivity and biological interactions. researchgate.net For the related 1,4-benzodiazepinone skeleton, direct halogenation at the 2' position has been achieved via a palladium-catalyzed C-H activation process, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov This demonstrates the feasibility of regioselective halogenation on the benzene portion of similar fused heterocyclic systems.
Alkylation: The secondary amine within the oxazepine ring is a prime site for alkylation. This reaction would introduce substituents on the nitrogen atom, significantly altering the compound's properties. While direct examples on the parent compound are not detailed in the provided sources, this is a fundamental reaction of secondary amines in organic chemistry.
Functionalization at Various Positions of the Heterocyclic and Benzene Rings
The 1,2,3,5-tetrahydrobenzo[e] researchgate.netnih.govoxazepine scaffold allows for extensive functionalization on both its heterocyclic and aromatic rings, enabling the synthesis of diverse derivatives.
On the benzene ring , substituents can be introduced to modulate the electronic and steric properties of the molecule. For example, derivatives of the related 2,3-dihydro-1H-benzo[e] researchgate.netnih.govoxazepin-5-one have been synthesized with chloro and methyl groups at the 7-position. nih.gov
The heterocyclic ring offers multiple points for modification. The nitrogen atom can be acylated or participate in multicomponent reactions. For instance, the Ugi-Joullié reaction, a three-component variant of the Ugi reaction, has been used with chiral cyclic imines to produce highly substituted tetrahydrobenzo[f] researchgate.netnih.govoxazepines. rsc.org This reaction allows for the introduction of up to four points of diversity in a single step. rsc.org Furthermore, tandem transformations involving C-N coupling and C-H carbonylation have been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov
Below is a table summarizing some functionalized derivatives of related benzoxazepine structures:
| Compound Name | Position of Functionalization | Functional Group | Reference |
| 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e] researchgate.netnih.govoxazepin-5-one | Benzene Ring (C7), Heterocyclic Ring (C2) | Chloro, 4-chlorophenyl | nih.gov |
| 7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e] researchgate.netnih.govoxazepin-5-one | Benzene Ring (C7), Heterocyclic Ring (C2) | Methyl, Phenyl | nih.gov |
| 2′-bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | Phenyl Side Chain (C2') | Bromo | nih.gov |
| 2′-iodo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | Phenyl Side Chain (C2') | Iodo | nih.gov |
Exploration of the 1,4-Oxazepine (B8637140) Core in Scaffold-Hopping and Diversification Strategies
The 1,4-oxazepine core is a valuable template in medicinal chemistry for scaffold-hopping and diversity-oriented synthesis. Scaffold-hopping aims to identify novel molecular frameworks with similar biological activity to a known active compound. The 2,3,4,5-tetrahydrobenzo[f] researchgate.netnih.govoxazepine scaffold has been successfully used in this approach to discover new trypanocidal agents. acs.org
Diversity-oriented synthesis strategies are employed to create libraries of structurally diverse small molecules. The 1,4-oxazepine core is well-suited for such strategies due to its multiple functionalization points. nih.gov Techniques like multicomponent reactions are powerful tools for building libraries of drug-like entities based on this scaffold. rsc.orgresearchgate.net These approaches allow for the rapid generation of a wide range of derivatives by varying the different components in the reaction, which is crucial for exploring chemical space and identifying new lead compounds. researchgate.net The functionalization of the triazole ring in a related system highlights the potential of using such heterocyclic building blocks in scaffold-hopping strategies. rsc.org
Q & A
Basic: What are the primary synthetic routes for 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclization strategies. One common method involves the reaction of 2-aryloxyethylamines with 2-formylbenzoic acid to form aminonaphthalide intermediates, followed by cyclization under acidic conditions . Scandium or copper triflate catalysts are employed in acylaminoalkylation reactions of α-methoxy-isoindolones to improve regioselectivity and yield . Reaction parameters such as temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) critically affect cyclization efficiency. For example, scandium triflate reduces side reactions like over-oxidation, achieving yields >75% in optimized setups .
Advanced: How do structural modifications (e.g., methoxy substitution) alter the bioactivity of this compound derivatives?
Methodological Answer:
Methoxy groups at specific positions (e.g., the 8-position) enhance electron density in the aromatic ring, modulating interactions with biological targets. Comparative studies show that 8-methoxy derivatives exhibit improved antiparasitic activity (IC₅₀ ~2.5 μM against Plasmodium falciparum) compared to non-substituted analogs (IC₅₀ >10 μM) . This is attributed to increased lipophilicity and hydrogen-bonding capacity with heme targets . Advanced synthesis routes, such as Schiff base formation followed by acid-catalyzed cyclization, allow precise substitution patterns .
Advanced: What experimental strategies resolve contradictions in pharmacological data for this compound class (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
Discrepancies in activity data often stem from differences in assay conditions (e.g., cell line variability, serum concentration) or compound purity. To mitigate this:
- Standardize Assays : Use isogenic cell lines and consistent incubation times (e.g., 72 hours for cytotoxicity assays).
- Validate Purity : Employ HPLC-MS (>98% purity threshold) and control for stereoisomeric impurities, which significantly impact bioactivity .
- Cross-Validate Targets : Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with molecular docking studies to confirm mechanism-of-action .
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., oxazepine ring protons at δ 3.8–4.2 ppm) and confirms cyclization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 150.1 m/z) and detects fragmentation patterns .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in cyclization reactions and optimize transition-state geometries .
Advanced: How can [4+3] annulation reactions be optimized to synthesize functionalized derivatives with enhanced stereochemical control?
Methodological Answer:
Base-induced [4+3] annulation between aza-o-quinone methides and azomethine imines enables access to this compound derivatives. Key optimizations include:
- Base Selection : K₂CO₃ in DMF at 80°C minimizes epimerization, achieving >90% enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving reaction rates.
- Substituent Tuning : Electron-withdrawing groups on the azomethine imine increase electrophilicity, favoring cyclization .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
The compound is hygroscopic and degrades under prolonged light exposure. Stability studies recommend:
- Storage : Argon atmosphere at –20°C in amber vials.
- Degradation Analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% decomposition via HPLC, primarily through oxidation at the oxazepine nitrogen .
Advanced: How do computational tools (e.g., molecular dynamics) elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., PARP-1), with ΔG values <–8 kcal/mol indicating strong interactions .
- MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds between the oxazepine oxygen and conserved residues (e.g., Ser904 in PARP-1) .
- Pharmacophore Mapping : Identifies critical features like the benzene ring’s hydrophobic surface and hydrogen-bond acceptors for lead optimization .
Basic: What are the key differences in biological activity between this compound and its diazepine analogs?
Methodological Answer:
The oxazepine’s oxygen atom reduces ring strain compared to diazepines, enhancing metabolic stability. For example:
- Anticancer Activity : Oxazepine derivatives show lower CYP3A4-mediated metabolism (t₁/₂ = 6.2 hours vs. 2.1 hours for diazepines) .
- Selectivity : The oxazepine scaffold exhibits >10-fold selectivity for serotonin 5-HT₂A receptors over benzodiazepine-binding GABAₐ receptors .
Advanced: What strategies mitigate challenges in scaling up lab-scale syntheses of this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors (e.g., microfluidic systems) improve heat/mass transfer, achieving >85% yield at 100 g/day scale .
- Catalyst Recycling : Immobilized scandium triflate on silica gel allows 5 reuse cycles without significant activity loss .
- Purification : Simulated moving bed (SMB) chromatography separates stereoisomers with >99% purity .
Advanced: How do isotopic labeling (e.g., ¹³C, ¹⁵N) and kinetic studies clarify reaction mechanisms in oxazepine synthesis?
Methodological Answer:
- Isotopic Tracers : ¹³C-labeled 2-formylbenzoic acid confirms intramolecular cyclization via tracking carbonyl carbon migration in NMR .
- Kinetic Profiling : UV-Vis monitoring (λ = 320 nm) reveals rate-determining steps (e.g., Schiff base formation, k = 0.12 min⁻¹) .
- Isotope Effects : ¹⁵N-KIE studies (kH/kD = 1.8) indicate proton transfer is not rate-limiting in scandium-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
